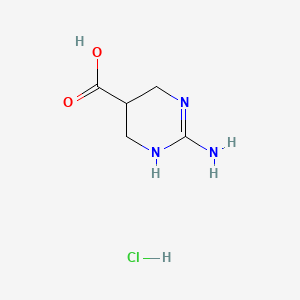

2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride

Descripción

Propiedades

IUPAC Name |

2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2.ClH/c6-5-7-1-3(2-8-5)4(9)10;/h3H,1-2H2,(H,9,10)(H3,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGIRCVGFLZIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN=C(N1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185444-92-2 | |

| Record name | 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of guanidine with β-ketoesters, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticonvulsant Activity

Research indicates that 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride exhibits significant anticonvulsant properties. In comparative studies, it demonstrated over 250 times greater potency than its parent compound in inhibiting the beta-gamma transporter associated with GABAergic neurotransmission . This suggests potential therapeutic uses in treating epilepsy and other seizure disorders.

2. Neurotransmitter Modulation

The compound has been characterized as a potent inhibitor of excitatory amino acid transporters (EAATs), which are crucial for regulating glutamate levels in the brain. This modulation is vital for preventing excitotoxicity, a condition linked to neurodegenerative diseases . The ability to influence neurotransmitter dynamics positions this compound as a candidate for further research in neuropharmacology.

3. Synthesis of Derivatives

The chemical structure of 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride allows for the synthesis of various derivatives with enhanced biological activity. For instance, modifications at the 2-position can yield compounds with improved pharmacokinetic profiles or selectivity for specific biological targets . This versatility makes it a valuable scaffold in drug development.

Other Applications

1. Agricultural Chemistry

Tetrahydropyrimidine derivatives have been explored for their potential as insecticides and fungicides. Their ability to inhibit certain biological pathways in pests can lead to effective pest control solutions without the environmental impact associated with traditional pesticides .

2. Industrial Uses

The compound's properties also lend themselves to applications in materials science and industrial chemistry. Its derivatives can function as corrosion inhibitors or additives in various formulations, enhancing product stability and performance .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for certain enzymes, affecting biochemical pathways. For example, it has been identified as a potent substrate-inhibitor of the betaine/GABA transporter 1 (BGT1), influencing neurotransmitter uptake and signaling .

Comparación Con Compuestos Similares

Table 1: Structural and Activity Comparison

Functional Comparison with Pyrazole-Carboximidamide Derivatives

lists pyrazole-carboximidamide derivatives (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) with aryl substitutions. While these share a bicyclic framework, their core structure (pyrazole vs. tetrahydropyrimidine) and functional groups (carboximidamide vs. carboxylic acid) differ significantly. This divergence likely redirects their biological targets away from BGT1, possibly toward GPCRs or enzymes .

Selectivity and Binding Determinants

The target compound exhibits >10-fold selectivity for hBGT1 over other GABA transporters (e.g., GAT1-3). Key determinants include:

- Non-conserved residues Q299 and E52 in hBGT1: These residues form hydrogen bonds with the amino and carboxylic acid groups of the compound, explaining its subtype specificity .

- Conformational flexibility : Compared to rigid analogs like the prop-2-ynyl ester derivative, the parent compound’s flexibility allows optimal alignment with the orthosteric binding site of hBGT1 .

Physicochemical and Pharmacokinetic Properties

The target compound’s XlogP (-1.4) contrasts with more lipophilic analogs (e.g., pyrazole-carboximidamides in , which may have XlogP >2 due to aromatic substituents). This hydrophilicity enhances aqueous solubility but may limit blood-brain barrier penetration, a critical factor for CNS-targeting BGT1 inhibitors .

Actividad Biológica

2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula: C₄H₈ClN₃O₂

- Molecular Weight: 135.60 g/mol

- CAS Number: 26893-39-0

Biological Activity Overview

Research indicates that 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride exhibits potent biological activities, particularly in modulating excitatory amino acid transporters (EAATs). It has been shown to possess over 250 times greater potency than β-alanine in inhibiting these transporters . This property suggests its potential utility in treating neurological disorders where excitatory neurotransmission is altered.

The compound acts primarily on the excitatory amino acid transporters EAAT1, EAAT2, and EAAT3. These transporters are crucial for maintaining glutamate homeostasis in the central nervous system. Inhibition of these transporters can lead to increased extracellular glutamate levels, which may have implications for conditions such as epilepsy and neurodegenerative diseases.

Table 1: Summary of Research Findings on 2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic Acid Hydrochloride

Detailed Research Insights

- Pharmacological Characterization : A study characterized the effects of the compound on human EAATs using fluorescence-based membrane potential assays. The results indicated that this compound could significantly alter the transport dynamics of glutamate, suggesting a potential role in managing excitatory neurotransmission disorders .

- Chemical Stability and Formulation : Research into the chemical stability of tetrahydropyrimidines indicates that while the free base form is unstable in aqueous solutions, the hydrochloride salt form exhibits enhanced stability. This stability is critical for drug formulation and delivery systems .

- Therapeutic Potential : Given its ability to modulate excitatory amino acid levels, there is ongoing research into its use as a therapeutic agent in conditions characterized by excitotoxicity, such as Alzheimer's disease and multiple sclerosis .

Q & A

Q. What are the primary synthetic routes for 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride, and how are intermediates optimized for yield?

The compound is synthesized via condensation of pyrimidine derivatives with amino acids or amines under controlled pH and temperature. A common route involves cyclization of precursors like ethyl 3-(4-pyridyl)-3-oxopropionate in the presence of potassium carbonate, followed by dehydration and hydrochloric acid treatment to form the hydrochloride salt . Key intermediates are purified using column chromatography, and yields are optimized by adjusting reaction stoichiometry (e.g., 1:1.2 molar ratio of amine to carbonyl precursor) and solvent polarity.

Q. How is the structural integrity of the compound validated in experimental settings?

Characterization employs:

- NMR spectroscopy (¹H/¹³C) to confirm the tetrahydropyrimidine ring and substituent positions.

- Mass spectrometry (ESI-MS) for molecular weight verification (e.g., [M+H]⁺ peak at m/z corresponding to C₆H₁₀ClN₃O₂).

- X-ray crystallography to resolve stereochemical ambiguities, particularly the chair conformation of the tetrahydropyrimidine ring .

Q. What are the compound’s primary biological targets, and how is its activity assessed?

The compound acts as a substrate-inhibitor of the betaine/GABA transporter 1 (BGT1), a key player in neurotransmitter regulation. Activity is quantified via:

- Radioligand-based uptake assays using [³H]GABA in HEK293 cells expressing human BGT1 (IC₅₀ values range: 2.5–50 µM).

- Fluorescence-based FMP assays to confirm substrate behavior (e.g., competitive displacement of fluorescent probes) .

Advanced Research Questions

Q. What molecular determinants drive BGT1 selectivity over other GABA transporters (e.g., GAT1–3)?

Subtype selectivity is governed by:

- Non-conserved residues : Q299 and E52 in BGT1 form hydrogen bonds with the compound’s amino and carboxylic acid groups.

- Conformational flexibility : Analogues with constrained ring systems (e.g., C4-methyl substitution) exhibit reduced BGT1 affinity due to steric clashes with GAT1’s Leu294 .

- Table 1 : Selectivity profiles of ATPCA analogues:

| Analog | hBGT1 IC₅₀ (µM) | hGAT1 IC₅₀ (µM) | Selectivity Ratio (BGT1/GAT1) |

|---|---|---|---|

| ATPCA (parent) | 2.5 | >100 | >40 |

| N1-Me-ATPCA | 15.3 | 82.4 | 5.4 |

| C4-CH₂OH-ATPCA | 48.7 | 65.2 | 1.3 |

Q. How can in silico mutagenesis guide the design of BGT1-selective inhibitors?

Computational modeling (e.g., homology-based docking using BGT1’s cryo-EM structure) identifies critical binding-pocket residues. Mutagenesis experiments validate:

Q. What strategies resolve contradictions in activity data between radioligand and fluorescence-based assays?

Discrepancies arise from compound behavior (substrate vs. inhibitor). Resolution involves:

- Orthosteric vs. allosteric modulation : Radioligand assays detect competitive inhibition, while FMP assays reveal substrate uptake kinetics.

- Pre-incubation protocols : Pre-treatment with ATPCA for 30 minutes before adding [³H]GABA distinguishes between transport blockade and direct inhibition .

Methodological Recommendations

- Purity validation : Use HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water + 0.1% TFA) to ensure ≥95% purity .

- Stability testing : Store the compound at –20°C in anhydrous DMSO to prevent hydrolysis of the hydrochloride salt.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.